molecular formula C8H7N3O2 B1354550 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 90830-11-8

2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid

Cat. No. B1354550
CAS RN: 90830-11-8
M. Wt: 177.16 g/mol
InChI Key: PYCXQEIWKWWRHZ-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a chemical compound with the CAS Number 90830-11-8 . It has a linear formula of C8H7N3O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O2/c1-5-6(7(12)13)11-4-2-3-9-8(11)10-5/h2-4H,1H3,(H,12,13) and the InChI key is PYCXQEIWKWWRHZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 177.16 .

Scientific Research Applications

Proteomics Research

2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid: is utilized in proteomics research due to its biochemical properties . Proteomics, the large-scale study of proteins, benefits from this compound’s ability to interact with protein structures, potentially affecting protein folding and function.

Drug Development

This compound serves as a “drug prejudice” scaffold in medicinal chemistry . Its structure is conducive to binding with various biological targets, making it a valuable starting point for the synthesis of potential therapeutic agents.

Material Science

In material science, 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is recognized for its structural characteristics that can be applied in the development of new materials with specific optical or electronic properties .

Synthetic Chemistry Methodologies

The compound is significant in synthetic chemistry for various methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . It’s involved in the formation of carbon-hydrogen, carbon-carbon, and carbon-nitrogen bonds, which are fundamental in creating complex molecules.

Chiral Compounds Synthesis

It plays a role in the synthesis of chiral compounds, which are essential in producing pharmaceuticals that require specific enantiomeric forms for efficacy .

Biochemical Research

As a biochemical for research, 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is used in various biochemical studies to understand cellular processes and the molecular basis of diseases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Future Directions

Imidazo[1,2-a]pyridine derivatives, which include 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them promising candidates for future drug discovery research .

properties

IUPAC Name

2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-6(7(12)13)11-4-2-3-9-8(11)10-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCXQEIWKWWRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=NC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442371
Record name 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid

CAS RN

90830-11-8
Record name 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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